Steric Control of Supramolecular Architecture in Thallium(I) Dithiocarbamate Dimers
In dimeric thallium(I) dithiocarbamate complexes, the ethylcyclohexyl derivative eliminates a Tl···H short contact that is present in the methylcyclohexyl analog. Single‑crystal X‑ray diffraction shows that [Tl(echdtc)]₂ (echdtc = N‑ethylcyclohexyldithiocarbamate) lacks the Tl···H interaction observed in [Tl(mchdtc)]₂ (mchdtc = N‑methylcyclohexyldithiocarbamate) because the introduction of the ethyl group alters the cyclohexyl ring conformation [1]. This steric effect tunes the thallophilic contacts and hemispheric accessibility of the Tl 6s² lone pair.
| Evidence Dimension | Presence of Tl···H short contact in dimeric dithiocarbamate complex |
|---|---|
| Target Compound Data | [Tl(echdtc)]₂: Tl···H short contact absent |
| Comparator Or Baseline | [Tl(mchdtc)]₂ (methyl analog): Tl···H short contact present |
| Quantified Difference | Qualitative structural difference (contact present vs. absent) |
| Conditions | Single‑crystal X‑ray diffraction; solid state |
Why This Matters
For users designing metal‑organic frameworks or supramolecular assemblies, the ethylcyclohexyl ligand offers a structurally characterized and different steric profile that can be exploited to disrupt or promote specific intermolecular interactions, which is not achievable with the methyl analog.
- [1] Alexander, N., Ramalingam, K., & Rizzoli, C. (2011). Supramolecularly linked linear polymers of thallium(I) dithiocarbamates: Steric influence on the supramolecular interactions of methyl and ethylcyclohexyl dithiocarbamates of thallium(I). Inorganica Chimica Acta, 365(1), 480–483. View Source
